molecular formula C17H19NO B502070 N-cinnamyl-N-(4-methoxybenzyl)amine

N-cinnamyl-N-(4-methoxybenzyl)amine

Cat. No.: B502070
M. Wt: 253.34g/mol
InChI Key: IQQXLSODJFFWOV-VMPITWQZSA-N
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Description

N-Cinnamyl-N-(4-methoxybenzyl)amine is a tertiary amine featuring a cinnamyl group (phenylallyl, C₆H₅-CH₂-CH₂-CH₂-) and a 4-methoxybenzyl group (4-MeO-C₆H₄-CH₂-) attached to the nitrogen atom. The cinnamyl moiety introduces steric bulk and conjugation effects, which may influence solubility, stability, and biological activity compared to simpler alkyl or benzyl derivatives .

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34g/mol

IUPAC Name

(E)-N-[(4-methoxyphenyl)methyl]-3-phenylprop-2-en-1-amine

InChI

InChI=1S/C17H19NO/c1-19-17-11-9-16(10-12-17)14-18-13-5-8-15-6-3-2-4-7-15/h2-12,18H,13-14H2,1H3/b8-5+

InChI Key

IQQXLSODJFFWOV-VMPITWQZSA-N

SMILES

COC1=CC=C(C=C1)CNCC=CC2=CC=CC=C2

Isomeric SMILES

COC1=CC=C(C=C1)CNC/C=C/C2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)CNCC=CC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

N-cinnamyl-N-(4-methoxybenzyl)amine features a unique structure that combines a cinnamyl group with a 4-methoxybenzyl moiety attached to a nitrogen atom. The molecular formula is C17_{17}H19_{19}NO, which contributes to its biological activity due to the presence of a double bond in the cinnamyl portion and the methoxy group that enhances lipophilicity, potentially influencing its interaction with biological targets .

Pharmaceutical Applications

  • Antimicrobial Activity
    • Mechanism : The compound exhibits antimicrobial properties, which can be attributed to the structural characteristics of the cinnamyl and methoxy groups. Research indicates that compounds with similar structures demonstrate significant antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus.
    • Case Study : A study highlighted that derivatives of cinnamic acid, which share structural similarities with this compound, showed effective inhibition of bacterial growth at specific concentrations .
  • Antioxidant Properties
    • Significance : The antioxidant capabilities of this compound may play a crucial role in protecting cells from oxidative stress, thereby preventing cellular damage and contributing to overall health.
    • Research Findings : Similar compounds have been investigated for their ability to scavenge free radicals, suggesting potential applications in developing health supplements or therapeutic agents aimed at oxidative stress-related diseases .
  • Potential as Antitumor Agents
    • Research Insights : this compound is being explored for its potential antitumor properties. Studies indicate that modifications to the core structure can enhance its efficacy against cancer cells by targeting specific pathways involved in tumor growth .

Material Science Applications

  • Synthesis of Functional Materials
    • Applications : The compound can be utilized as a precursor in synthesizing novel materials with specific functionalities, such as sensors or catalysts. Its unique chemical structure allows for versatile modifications that can lead to materials with tailored properties.
    • Example : Palladium-catalyzed reactions involving this compound have shown promise in developing new aniline derivatives, which are essential in producing dyes and pharmaceuticals .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Properties
N-benzyl-4-methoxyanilineBenzene ring instead of cinnamylStronger electron-donating effects due to benzene
N-cinnamyl-N-benzylamineLacks the methoxy groupDifferent solubility and reactivity
N-(3,4-dimethoxybenzyl)-N-cinnamylamineTwo methoxy groupsEnhanced lipophilicity and potential bioactivity
N-(4-fluorobenzyl)-N-cinnamylamineFluorine substitution on benzeneIncreased bioavailability due to fluorine's effects

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the N-(4-methoxybenzyl)amine core but differ in substituents on nitrogen:

Compound Name R₁ Group R₂ Group Key Structural Features
N-Cinnamyl-N-(4-methoxybenzyl)amine (Target) Cinnamyl 4-Methoxybenzyl Conjugated double bond, aromatic π-system
N-Benzyl-N-(4-methoxybenzyl)amine (1g, ) Benzyl 4-Methoxybenzyl Two aromatic rings, no conjugation
N-Benzyl-N-(2-chloro-3-phenoxypropyl)-N-(4-methoxybenzyl)amine (240d, ) Benzyl + Chlorophenoxypropyl 4-Methoxybenzyl Chlorine atom, phenoxy ether linkage
N-(Bis(4-methoxybenzyl))amine () 4-Methoxybenzyl 4-Methoxybenzyl Symmetrical structure, increased lipophilicity
N-Isopropyl-(4-methoxybenzyl)amine (5k, ) Isopropyl 4-Methoxybenzyl Aliphatic substituent, reduced steric bulk

Key Observations :

  • Steric Effects : The bulky cinnamyl group may hinder reaction kinetics in substitution or alkylation reactions, as seen in lower yields for sterically hindered analogs (e.g., 10% yield for fluorinated 243c in ) .
  • Lipophilicity : The cinnamyl group likely increases logP compared to benzyl or methoxybenzyl derivatives, improving membrane permeability in biological systems .

Spectroscopic Characterization

Key NMR signals for related compounds ():

Compound (Example) ¹H NMR Features (δ, ppm) ¹³C NMR Features (δ, ppm)
N,N-Dibenzyl(4-methoxybenzyl)amine (1g) - N-CH₂: 3.5–4.0 (m)
- OCH₃: 3.76 (s)
- Aromatic H: 6.8–7.4
- N-CH₂: 50–55
- OCH₃: 55.2
- Aromatic C: 114–159
N-Benzyl-N-(2-fluoro-3-phenoxypropyl)-N-(4-methoxybenzyl)amine (243d) - F-CH₂: 4.5–5.0 (dt)
- OCH₃: 3.80 (s)
- F-CH₂: 85–90 (¹JCF ≈ 180 Hz)
- OCH₃: 55.5

Predicted Data for Target Compound :

  • ¹H NMR :
    • Cinnamyl vinyl protons: 6.2–6.7 (m, 2H, CH₂=CH-Ph)
    • OCH₃: 3.78 (s, 3H)
    • N-CH₂ (methoxybenzyl): 3.65 (s, 2H)
  • ¹³C NMR :
    • Cinnamyl sp² carbons: 126–138 ppm
    • OCH₃: 55.1 ppm

Preparation Methods

Alkylation of 4-Methoxybenzylamine

4-Methoxybenzylamine reacts with cinnamyl bromide in the presence of a base to form the target compound. The reaction follows an SN2 mechanism:

4-Methoxybenzylamine+Cinnamyl bromideBaseN-Cinnamyl-N-(4-methoxybenzyl)amine+HBr\text{4-Methoxybenzylamine} + \text{Cinnamyl bromide} \xrightarrow{\text{Base}} \text{this compound} + \text{HBr}

  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃).

  • Solvent : Dry tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Temperature : 0°C to room temperature to minimize elimination.

Performance Metrics

Yields range from 50–65%, with impurities arising from competing elimination or dialkylation. Steric hindrance from the cinnamyl group limits reactivity, necessitating excess alkylating agent.

Catalytic Coupling Reactions

Transition-metal-catalyzed coupling reactions enable the direct formation of C–N bonds, bypassing intermediate steps.

Buchwald-Hartwig Amination

This method couples a cinnamyl halide with 4-methoxybenzylamine using a palladium catalyst. A representative procedure includes:

  • Catalyst system : Palladium(II) acetate (Pd(OAc)₂) and Xantphos ligand.

  • Base : Sodium tert-butoxide (NaOtBu).

  • Solvent : Toluene at 110°C for 12–24 hours.

The reaction proceeds via oxidative addition and transmetalation steps, forming the desired amine in 70–85% yield.

Comparative Analysis of Catalysts

The choice of catalyst significantly impacts efficiency:

Catalyst SystemLigandYield (%)Reaction Time (h)
Pd(OAc)₂/XantphosXantphos8512
Pd/CuITri-tert-butylphosphine7818
Pd nanoparticlesNone6524

Palladium/Xantphos systems exhibit superior activity due to enhanced electron donation and steric protection.

Purification and Characterization

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (1:4) eluent effectively separates the product from unreacted starting materials and byproducts. Purity exceeding 95% is achievable.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 3.20 (d, 2H, Ar–CH₂–N), 4.25 (s, 1H, N–CH–Ar), 6.11–7.65 (m, aromatic and vinyl protons).

  • MS (ESI) : m/z 296.2 [M+H]⁺.

Challenges and Optimization Strategies

Steric Hindrance

The bulky cinnamyl group impedes nucleophilic attack, necessitating elevated temperatures or microwave-assisted synthesis to accelerate reactivity.

Oxidative Degradation

The electron-rich 4-methoxybenzyl group is prone to oxidation. Conducting reactions under inert atmosphere (N₂ or Ar) mitigates this issue .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-cinnamyl-N-(4-methoxybenzyl)amine?

Methodological Answer: The synthesis typically employs reductive amination between 4-methoxybenzaldehyde and cinnamylamine. Key steps include:

  • Imine Formation : React 4-methoxybenzaldehyde with cinnamylamine in a polar aprotic solvent (e.g., CH₂Cl₂) under reflux with a drying agent (e.g., MgSO₄). Yield: ~75% after 6 hours .
  • Reduction : Reduce the imine intermediate using NaBH₄ in methanol (2 equivalents, 2 hours under reflux) to obtain the amine. Yield: >95% .

Q. Optimization Tips :

  • Solvent Choice : Dichloromethane or toluene enhances imine stability.
  • Catalysts : Base additives (e.g., K₂CO₃) improve alkylation efficiency in related syntheses .

Table 1 : Comparison of Synthetic Methods for Analogous Amines

MethodReagents/ConditionsYield (%)Reference
Reductive AminationNaBH₄, MeOH, reflux96
AlkylationK₂CO₃, DCM/EtOH, 25–40°C65–80

Q. How can this compound be purified from reaction mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate) to separate the product from unreacted starting materials .
  • Recrystallization : Dissolve the crude product in hot ethanol and slowly cool to induce crystallization. Purity >98% can be achieved .
  • Acid-Base Extraction : For hydrochloride salts, partition between aqueous HCl and organic solvents (e.g., dichloromethane) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for similar amine syntheses?

Methodological Answer: Contradictions often arise from variations in:

  • Stoichiometry : Excess cinnamylamine (1.2–1.5 equivalents) improves imine formation .
  • Temperature : Higher temps (~40°C) accelerate alkylation but may promote side reactions .
  • Reducing Agents : NaBH₄ vs. LiAlH₄: The latter may over-reduce sensitive functional groups.

Q. Experimental Design :

  • Perform a Design of Experiments (DoE) to systematically vary parameters (solvent, temperature, catalyst).
  • Use HPLC-MS to monitor reaction progress and identify byproducts .

Q. What spectroscopic methods confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm, multiplet), methoxy group (δ ~3.8 ppm, singlet), and cinnamyl vinyl protons (δ 6.2–6.7 ppm, doublets) .
  • ¹³C NMR : Confirm the methoxy carbon (δ ~55 ppm) and quaternary carbons in the aromatic rings .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z ~296) validates molecular weight .

Table 2 : Representative NMR Data for Structural Confirmation

Proton Environmentδ (ppm)MultiplicityReference
Aromatic (methoxybenzyl)6.8–7.4Multiplet
Methoxy (-OCH₃)3.8Singlet
Cinnamyl vinyl6.2–6.7Doublet

Q. How to design experiments to study the biological activity of this compound?

Methodological Answer:

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes/receptors. Prioritize targets like monoamine oxidases or GPCRs .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., Amplex Red for oxidase activity) .
    • Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with IC₅₀ determination .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogenated cinnamyl groups) to assess functional group contributions .

Table 3 : Assay Design for Biological Evaluation

Assay TypeTargetKey MetricsReference
Enzyme InhibitionMAO-BIC₅₀, Ki
Receptor BindingSerotonin 5-HT₂Kd (Binding Affinity)

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states for reactions like hydrogenation or cross-coupling. Focus on electron density at the amine nitrogen .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and stability in aqueous buffers .
  • Ligand Design : Evaluate steric/electronic effects using cheminformatics tools (e.g., RDKit) to optimize catalyst compatibility .

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